2-Chloro-4'-fluoro-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

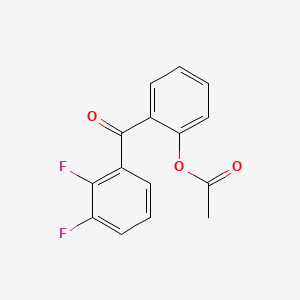

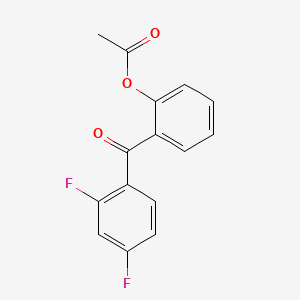

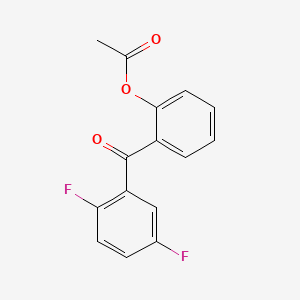

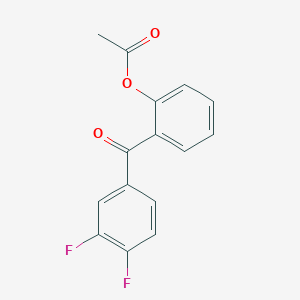

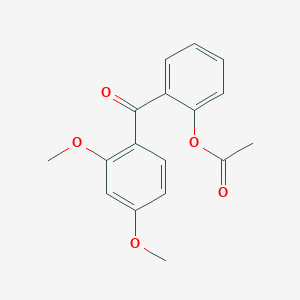

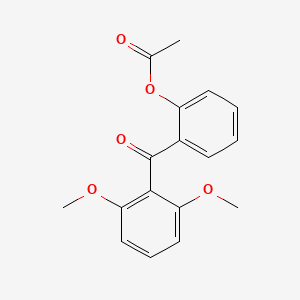

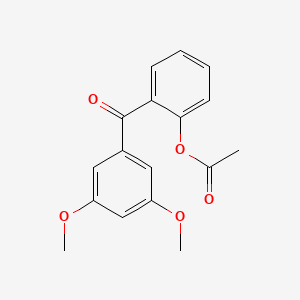

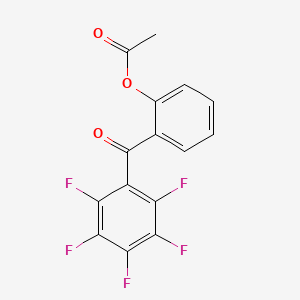

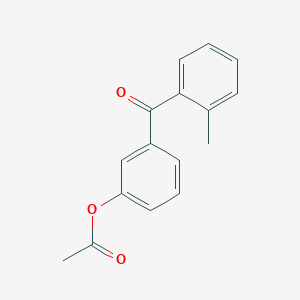

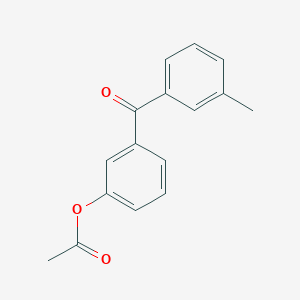

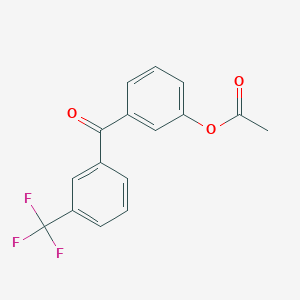

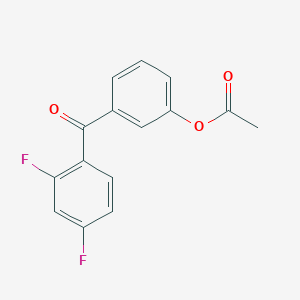

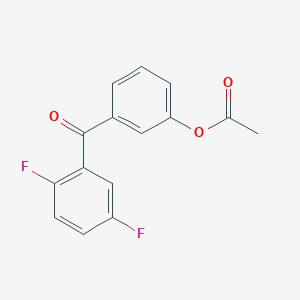

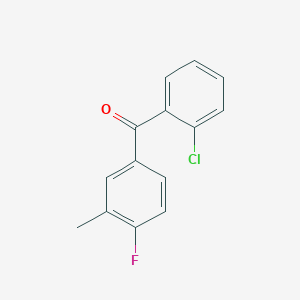

2-Chloro-4’-fluoro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10ClFO . It has a molecular weight of 248.68 . The compound is also known by its IUPAC name, (2-chlorophenyl) (4-fluoro-3-methylphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-fluoro-3’-methylbenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring . One of the benzene rings has a chlorine atom substituted at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position .Physical And Chemical Properties Analysis

2-Chloro-4’-fluoro-3’-methylbenzophenone has a density of 1.243g/cm3 . It has a boiling point of 365.2ºC at 760 mmHg . The compound has a flash point of 174.6ºC .Applications De Recherche Scientifique

Synthetic Applications and Material Properties

2-Chloro-4'-fluoro-3'-methylbenzophenone, due to its unique structural features, finds applications in various synthetic pathways and material science research. Although the direct research on this compound is limited, insights can be gained from studies on structurally related compounds.

Synthesis of Aromatic Compounds

Studies on related chloro-fluoro benzophenones highlight their utility in synthesizing complex aromatic compounds, such as acridinones, through reactions with amino compounds and cyclohexanedione in specific ionic conditions. These synthesized compounds exhibit interesting photophysical properties, including UV emission and fluorescent quantum yields, suggesting potential applications in material science and photonic devices (Satheeshkumar et al., 2017).

Material Science and Engineering Plastics

Fluorinated phthalazinone monomers, related to the chloro-fluoro benzophenones, have been synthesized and polymerized, resulting in polymers with excellent thermal properties and good solubility in common solvents. These materials are considered for applications in engineering plastics and membrane materials, indicating the potential of chloro-fluoro benzophenones in contributing to the development of high-performance polymers (Xiao et al., 2003).

Organic Synthesis and Molecular Interactions

Research on derivatives of 1,2,4-triazoles, which can be synthesized from compounds structurally similar to this compound, highlights the importance of these molecules in studying lp⋯π intermolecular interactions. These studies not only advance our understanding of molecular interactions but also pave the way for the design of novel compounds with specific biological or chemical properties (Shukla et al., 2014).

Spectroscopy and Computational Chemistry

The vibrational analysis and thermodynamic properties of chloro-fluoro benzophenones have been extensively studied using FT-Raman, FT-IR spectroscopy, and DFT calculations. These studies provide deep insights into the molecular geometry, vibrational frequencies, and chemical reactivity of such compounds. Understanding these properties is crucial for their application in various fields of chemistry and materials science (Chaitanya et al., 2011).

Propriétés

IUPAC Name |

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGVFSJQDNUMIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641762 |

Source

|

| Record name | (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59396-46-2 |

Source

|

| Record name | (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.